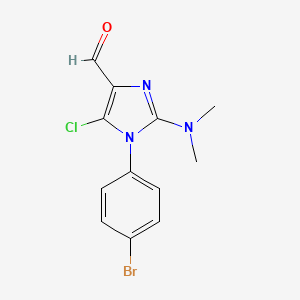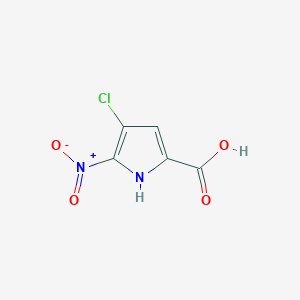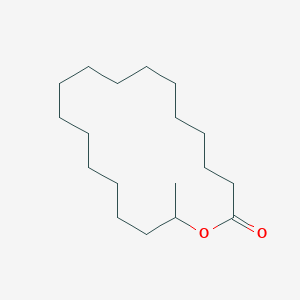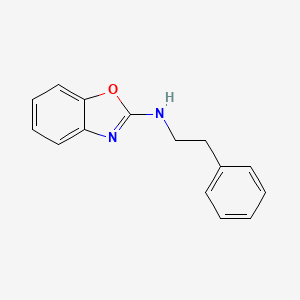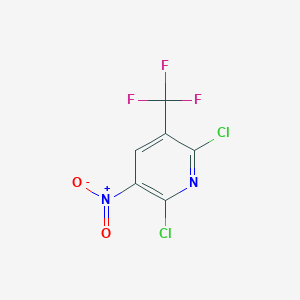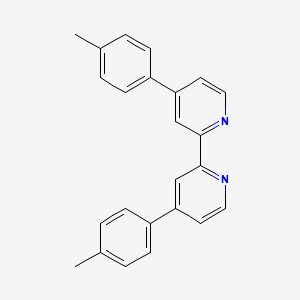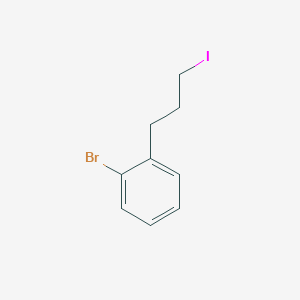
1-Bromo-2-(3-iodopropyl)benzene
Vue d'ensemble
Description
1-Bromo-2-(3-iodopropyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position and a 3-iodopropyl group at the second position
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene: The preparation of this compound can begin with the bromination of benzene to form bromobenzene.
Alkylation: The next step involves the alkylation of bromobenzene with 1,3-diiodopropane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-Bromo-2-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine and iodine atoms in the compound can be replaced by other nucleophiles.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation under appropriate conditions.
2. Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed:
- Azido derivatives
- Biaryl compounds
- Nitrated, sulfonated, and halogenated derivatives
Applications De Recherche Scientifique
1-Bromo-2-(3-iodopropyl)benzene has several applications in scientific research, including:
1. Chemistry:
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules through various coupling and substitution reactions.
2. Biology:
Radiolabeling: The iodine atom in the compound can be used for radiolabeling purposes in biological studies, particularly in imaging and tracing experiments.
3. Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific molecular pathways.
4. Industry:
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-iodopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(3-iodopropyl)benzene can be compared with other halogenated benzene derivatives such as:
1. Bromobenzene (C6H5Br):
Similarity: Both compounds contain a bromine atom attached to a benzene ring.
Difference: Bromobenzene lacks the 3-iodopropyl group, making it less versatile in certain synthetic applications.
2. Iodobenzene (C6H5I):
Similarity: Both compounds contain an iodine atom attached to a benzene ring.
Difference: Iodobenzene lacks the bromine atom and the 3-iodopropyl group, limiting its reactivity in specific reactions.
3. 1-Bromo-3-iodobenzene (C6H4BrI):
Similarity: Both compounds contain bromine and iodine atoms attached to a benzene ring.
Difference: 1-Bromo-3-iodobenzene lacks the 3-iodopropyl group, making it less suitable for certain coupling reactions.
Propriétés
IUPAC Name |
1-bromo-2-(3-iodopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJIUGVYXNRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCI)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444863 | |
| Record name | 1-bromo-2-(3-iodopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113163-20-5 | |
| Record name | 1-bromo-2-(3-iodopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)

![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)

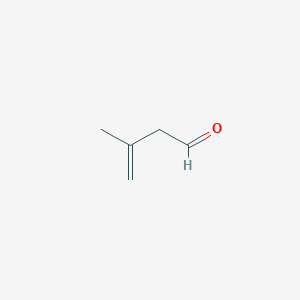
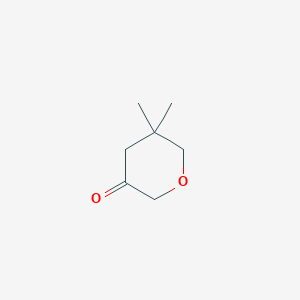
![2-(4-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3045681.png)
